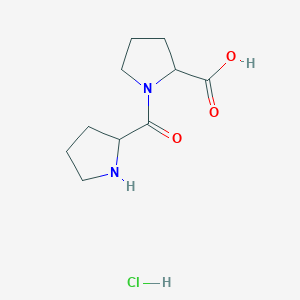
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-PRO-PRO-OH HCL, also known as L-Prolyl-L-proline Hydrochloride, is a compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-PRO-PRO-OH HCL can be synthesized through the coupling of L-proline with another L-proline molecule. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-PRO-PRO-OH HCL involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as more efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-PRO-PRO-OH HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the proline residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diketopiperazines, alcohol derivatives, and substituted proline compounds .
Scientific Research Applications
H-PRO-PRO-OH HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
H-PRO-OH: A single proline residue with similar structural properties but less complex than H-PRO-PRO-OH HCL.
H-PRO-PRO-PRO-OH: A compound with an additional proline residue, offering more flexibility and potential for forming complex structures.
Uniqueness
H-PRO-PRO-OH HCL is unique due to its specific combination of two proline residues, which provides a balance between structural stability and flexibility. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
IUPAC Name |
1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














